Fmoc-N-amido-PEG20-acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

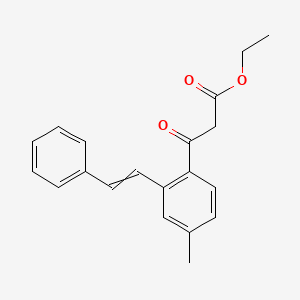

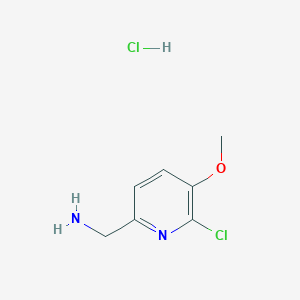

Fmoc-N-amido-PEG20-acid is a PEG linker containing an Fmoc-protected amine and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The Fmoc group can be deprotected under basic conditions to obtain the free amine which can be used for further conjugations .

Synthesis Analysis

The synthesis of Fmoc-N-amido-PEG20-acid involves Fmoc solid-phase peptide synthesis (SPPS) . This process includes deprotection of the N-terminal of the growing peptide chain, activation of the incoming amino acid C-terminal by a coupling agent, and coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain .Molecular Structure Analysis

Fmoc-N-amido-PEG20-acid has a molecular weight of 1192.4 g/mol and a molecular formula of C58H97NO24 . It contains an Fmoc-protected amine and a terminal carboxylic acid .Chemical Reactions Analysis

The Fmoc group in Fmoc-N-amido-PEG20-acid can be deprotected under basic conditions to obtain the free amine . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .Physical And Chemical Properties Analysis

Fmoc-N-amido-PEG20-acid is a PEG derivative with a hydrophilic PEG spacer that increases solubility in aqueous media . It has a molecular weight of 1192.4 g/mol and a molecular formula of C58H97NO24 .Scientific Research Applications

Peptide Synthesis

“Fmoc-N-amido-PEG20-acid” is a monodisperse PEG product that is useful for peptide synthesis . The dPEG spacer allows the introduction of a hydrophilic spacer onto either end of a peptide chain or between two peptide chains .

Enhancing Water Solubility

Peptide PEGylation imparts water solubility to hydrophobic peptide chains . This is particularly useful in drug delivery systems where solubility can be a limiting factor.

Reducing Renal Clearance

PEGylated peptides have expanded hydrodynamic volumes, which can reduce or eliminate renal clearance . This can be beneficial in the development of drugs with longer circulation times.

Protection from Proteolysis

PEGylation also protects peptides from proteolysis . This can increase the stability and lifespan of peptide-based drugs in the body.

Decreasing Antigenicity

PEGylation diminishes a peptide’s antigenicity . This can be beneficial in the development of peptide-based therapeutics, as it can reduce the likelihood of an immune response.

Conjugations and Chemical Modifications

“Fmoc-N-amido-PEG20-acid” can be used for conjugations, chemical modifications, cross-linking, and modification of biological therapeutics . This makes it a versatile tool in the field of bioconjugate chemistry.

Future Directions

While specific future directions for Fmoc-N-amido-PEG20-acid were not found in the search results, it’s worth noting that PEG linkers like Fmoc-N-amido-PEG20-acid are widely used in drug delivery and biomedical research . Their ability to increase solubility in aqueous media and to undergo further conjugations makes them valuable tools in these fields .

properties

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H97NO24/c60-57(61)9-11-63-13-15-65-17-19-67-21-23-69-25-27-71-29-31-73-33-35-75-37-39-77-41-43-79-45-47-81-49-50-82-48-46-80-44-42-78-40-38-76-36-34-74-32-30-72-28-26-70-24-22-68-20-18-66-16-14-64-12-10-59-58(62)83-51-56-54-7-3-1-5-52(54)53-6-2-4-8-55(53)56/h1-8,56H,9-51H2,(H,59,62)(H,60,61) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKBHNBKAGGRHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H97NO24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1192.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-N-amido-PEG20-acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[6-(Difluoromethoxy)pyridin-2-yl]methanamine](/img/structure/B1449057.png)

![Bis(2-[(piperidin-4-yl)methoxy]pyridine-3-carbonitrile) trihydrochloride](/img/structure/B1449074.png)

![(1R,2S,9S,10S)-3,15-Diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene](/img/structure/B1449075.png)